

# Application Notes and Protocols for Aztreonam Disodium in Antimicrobial Susceptibility Testing

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## Compound of Interest

Compound Name: *Aztreonam disodium*

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These comprehensive application notes provide detailed protocols for antimicrobial susceptibility testing (AST) of **Aztreonam disodium**, a monobactam antibiotic effective against a range of Gram-negative bacteria.[1][2] The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Mechanism of Action

Aztreonam is a synthetic beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][4][6] By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][4][5] Notably, Aztreonam has strong activity against many Gram-negative bacteria, including *Pseudomonas aeruginosa*, but is largely ineffective against Gram-positive and anaerobic bacteria due to poor binding to their respective PBPs.[1][6]

## Data Presentation: Breakpoints and Quality Control Ranges

Accurate and reproducible AST results are critical for clinical decision-making and drug development. The following tables summarize the interpretive criteria (breakpoints) and quality

control (QC) ranges for Aztreonam and its combination with Avibactam.

Table 1: CLSI and EUCAST Breakpoints for Aztreonam

Organism	Method	Disk Content	Zone Diameter (mm)	MIC ( $\mu$ g/mL)
S	I			
Enterobacterales (CLSI)	Disk Diffusion	30 $\mu$ g	$\geq 21$	18-20
Broth Dilution				
Pseudomonas aeruginosa (CLSI)	Disk Diffusion	30 $\mu$ g	$\geq 22$	16-21
Broth Dilution				
Enterobacterales (EUCAST)	Disk Diffusion	30 $\mu$ g	$\geq 25$	-
Broth Dilution				

S - Susceptible; I - Intermediate; R - Resistant. Data compiled from CLSI and EUCAST guidelines.

Table 2: EUCAST Breakpoints for Aztreonam-Avibactam

Organism	Method	Disk Content	Zone Diameter (mm)	MIC ( $\mu$ g/mL)
S ( $\geq$ )	R (<)			
Enterobacterales	Disk Diffusion	30/20 $\mu$ g	25	25
Broth Dilution				

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[\[7\]](#) Data from EUCAST guidelines.[\[7\]](#)[\[8\]](#)

Table 3: Quality Control (QC) Ranges for Aztreonam Susceptibility Testing

QC Strain	Method	Disk Content	Acceptable Zone Diameter Range (mm)	Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922	Disk Diffusion	30 µg	23-29	
Broth Dilution		0.06-0.5		
Pseudomonas aeruginosa ATCC® 27853	Disk Diffusion	30 µg	23-29	
Broth Dilution		2-8		

Data compiled from CLSI documents.

Table 4: EUCAST Quality Control Ranges for Aztreonam-Avibactam

QC Strain	Method	Disk Content	Target Zone Diameter (mm)	Acceptable Zone Diameter Range (mm)	Target MIC (mg/L)	Acceptable MIC Range (mg/L)
Escherichia coli ATCC® 25922	Disk Diffusion	30/20 µg	35	32-38	0.06	0.03-0.125
Klebsiella pneumoniae ATCC® 700603	Disk Diffusion	30/20 µg	29	26-32	0.125-0.25	0.06-0.5

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[\[7\]](#) Data from EUCAST guidelines.[\[7\]](#)

## Experimental Protocols

The following are detailed protocols for commonly used AST methods for Aztreonam.

### Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Aztreonam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[\[2\]](#)[\[9\]](#)

#### Materials:

- Aztreonam disks (30 µg)
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Calipers or ruler

#### Procedure:

- Prepare a standardized bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
- Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes.

- Aseptically apply an Aztreonam (30  $\mu$ g) disk to the surface of the agar.
- Incubate the plate at 35°C  $\pm$  2°C for 16-20 hours in ambient air.
- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
- Interpret the results based on the zone diameter breakpoints provided in Table 1.

## Broth Microdilution (Minimum Inhibitory Concentration - MIC) Method

This method determines the lowest concentration of Aztreonam that inhibits the visible growth of a bacterium in a liquid medium.[\[2\]](#)

### Materials:

- **Aztreonam disodium** powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (5  $\times$  10<sup>5</sup> CFU/mL final concentration)
- Incubator (35°C  $\pm$  2°C)

### Procedure:

- Prepare serial two-fold dilutions of Aztreonam in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50  $\mu$ L.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5  $\times$  10<sup>5</sup> CFU/mL in each well.
- Add 50  $\mu$ L of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100  $\mu$ L.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Aztreonam in which there is no visible growth.
- Interpret the results based on the MIC breakpoints provided in Table 1.

## Gradient Diffusion (E-test) Method

The E-test is a quantitative method that utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[\[2\]](#)

### Materials:

- Aztreonam E-test strips
- MHA plates
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile cotton swabs
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

### Procedure:

- Prepare a standardized bacterial inoculum and streak it onto an MHA plate as described for the disk diffusion method.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the Aztreonam E-test strip to the agar surface.
- Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[2\]](#)

- Interpret the results based on the MIC breakpoints provided in Table 1.

## CLSI Broth Disk Elution (BDE) Method for Aztreonam/Ceftazidime-Avibactam

This method is used to test the susceptibility of Enterobacteriales to the combination of Aztreonam and Ceftazidime-Avibactam.[10][11]

### Materials:

- Aztreonam disks (30 µg)
- Ceftazidime-Avibactam disks (30/20 µg)
- Cation-adjusted Mueller-Hinton broth (CAMHB) in 5 mL tubes
- Standardized bacterial inoculum

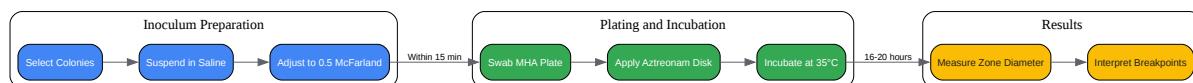
### Procedure:

- Label four 5 mL CAMHB tubes for each isolate: Growth Control, Aztreonam, Ceftazidime-Avibactam, and Combination.
- Add the corresponding antibiotic disks to the tubes:
  - Aztreonam tube: One 30 µg Aztreonam disk.
  - Ceftazidime-Avibactam tube: One 30/20 µg Ceftazidime-Avibactam disk.
  - Combination tube: One 30 µg Aztreonam disk AND one 30/20 µg Ceftazidime-Avibactam disk.
  - Growth Control tube: No disk.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each tube.
- Incubate all tubes at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.

- After incubation, examine the tubes for growth (turbidity).
- Interpretation: The isolate is considered susceptible to the combination if there is no growth in the "Combination" tube, even if there is growth in the individual "Aztreonam" and "Ceftazidime-Avibactam" tubes.

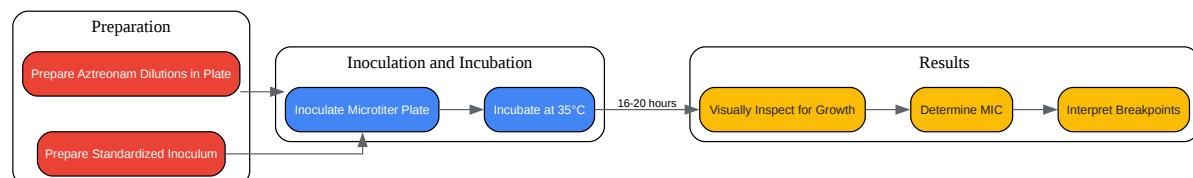
## Visualizations

The following diagrams illustrate the workflows for the disk diffusion and broth microdilution antimicrobial susceptibility testing methods.



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Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.



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Caption: Workflow for the Broth Microdilution (MIC) Method.

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## References

- 1. Aztreonam - Wikipedia [en.wikipedia.org]
- 2. Aztreonam Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 3. What is Aztreonam used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. amberlife.net [amberlife.net]
- 6. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizerpro.ro [pfizerpro.ro]
- 8. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam now available. [eucast.org]
- 9. scribd.com [scribd.com]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacteriales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
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